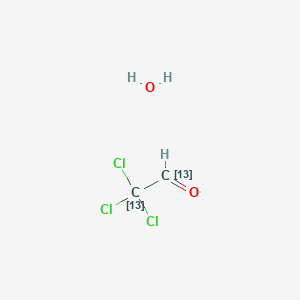
Prostaglandin F2α-1-glyceryl ester-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostaglandin F2α-1-glyceryl ester-d5 (PGF2α-1-glyceryl ester-d5) contains five deuterium atoms. It is intended for use as an internal standard for the quantification of PGF2α-1-glyceryl ester by GC- or LC-MS. 2-Arachidonoyl glycerol (2-AG) has been isolated from porcine brain, and has been characterized as the natural endocannabinoid ligand for the central cannabinoid receptor. Incubation of 2-AG with cyclooxygenase 2 and specific PGH2 isomerases in cell cultures and isolated enzyme preparations results in PG glyceryl ester formation. The biosynthesis of PGH, PGD, PGE, PGF, and thromboxane A-2-glyceryl ester compounds have all been documented. The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media. While the stability and metabolism of PGF2α-1-glyceryl ester has been investigated, little is known about its intrinsic biological activity.
科学的研究の応用
Pharmacological Identity and Ocular Studies
Prostaglandin E2-glyceryl esters, related to Prostaglandin F2α-1-glyceryl ester-d5, have been studied for their distinct pharmacological identity, particularly in ocular applications. These studies involve intraocular pressure measurements in animals, indicating a potential role in treating ocular conditions like glaucoma. The pharmacological studies focus on the activity of these compounds at human recombinant prostanoid receptors (Woodward, Poloso, & Wang, 2016).
Therapeutic Potential in Glaucoma and Hair Growth
Prostamide research, which includes Prostaglandin F2α ethanolamide, highlights its therapeutic applications in treating glaucoma and eyelash hypotrichosis. This line of research extends to stimulating hair growth in human scalp hair follicles and mice. The potential for reducing fat deposition has also been suggested (Woodward, Wang, & Poloso, 2013).
Prostamide and Prostaglandin Receptors
Studies on prostamides and prostaglandin glyceryl esters highlight their unique pharmacologies, distinct from prostanoid receptors. This research focuses on understanding the interaction of these compounds with various receptors, potentially contributing to their pharmacological effects (Woodward et al., 2007).
Corneal Permeability and Absorption
Research on Prostaglandin F2α and its esters, including their permeability and absorption through the cornea, has provided insights into their potential ophthalmic applications. This includes studying their hydrolysis during passage through the cornea (Camber, Edman, & Olsson, 1986).
Detection and Measurement Techniques
The development of methods for detecting and measuring prostaglandins, such as Prostaglandin F2α and its esters, is critical for further research and clinical applications. Techniques like electron-capture GLC have been employed for this purpose (Wickramasinghe et al., 1973).
Metabolism and Pharmacokinetics
Investigations into the metabolism of Prostaglandin glycerol esters and ethanolamides provide insights into their stability and potential systemic actions in humans. This research is crucial for understanding the pharmacokinetics and biological activities of these compounds (Kozak et al., 2001).
Future Therapeutic Applications
Continued research into prostaglandin receptors and their targeting by compounds like Prostaglandin F2α analogs holds promise for new treatments in areas such as cardiovascular diseases and inflammation-related disorders. The potential of these compounds extends beyond current applications, suggesting a broader therapeutic scope (Zhang, Gong, & Yu, 2010).
特性
製品名 |
Prostaglandin F2α-1-glyceryl ester-d5 |
|---|---|
分子式 |
C23H35D5O7 |
分子量 |
433.6 |
同義語 |
PGF2α-1-glyceryl ester-d5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



